BSJ-02-162

Mantle cell lymphoma PROTAC synergy IKZF1/3 degradation

BSJ-02-162 (CDK4/6-IN-11, CAS 2139329-47-6) is a proteolysis-targeting chimera (PROTAC) designed as a dual degrader targeting cyclin-dependent kinases 4 and 6 (CDK4/6) as well as the transcription factors IKZF1 and IKZF3. The compound is a heterobifunctional molecule that links a palbociclib-derived CDK4/6-targeting ligand to a pomalidomide moiety (a cereblon E3 ubiquitin ligase binder) via a modular chemical linker.

Molecular Formula C43H49N11O7
Molecular Weight 831.9 g/mol
Cat. No. B12408806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSJ-02-162
Molecular FormulaC43H49N11O7
Molecular Weight831.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C
InChIInChI=1S/C43H49N11O7/c1-25-30-23-47-43(50-38(30)53(27-8-3-4-9-27)41(60)36(25)26(2)55)48-33-14-12-28(22-46-33)52-20-18-51(19-21-52)17-6-5-16-44-35(57)24-45-31-11-7-10-29-37(31)42(61)54(40(29)59)32-13-15-34(56)49-39(32)58/h7,10-12,14,22-23,27,32,45H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,57)(H,49,56,58)(H,46,47,48,50)
InChIKeyAWPNCYPNCSCZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BSJ-02-162: A Dual CDK4/6-IKZF1/3 PROTAC Degrader for Targeted Protein Degradation Research in Oncology


BSJ-02-162 (CDK4/6-IN-11, CAS 2139329-47-6) is a proteolysis-targeting chimera (PROTAC) designed as a dual degrader targeting cyclin-dependent kinases 4 and 6 (CDK4/6) as well as the transcription factors IKZF1 and IKZF3 [1]. The compound is a heterobifunctional molecule that links a palbociclib-derived CDK4/6-targeting ligand to a pomalidomide moiety (a cereblon E3 ubiquitin ligase binder) via a modular chemical linker [2]. BSJ-02-162 facilitates ubiquitin-mediated proteasomal degradation of CDK4 and CDK6, key regulators of the G1/S cell cycle transition, while simultaneously inducing the degradation of IKZF1/3 [3]. It is supplied for preclinical research applications in oncology, particularly in models of mantle cell lymphoma and CDK4/6-driven solid tumors, and is available with a reported purity of >98% .

Why BSJ-02-162 Cannot Be Replaced by Palbociclib or Other CDK4/6 PROTAC Degraders


Generic substitution fails because BSJ-02-162 exhibits a fundamentally distinct mechanism of action and a unique degradation profile compared to both small-molecule CDK4/6 inhibitors and other PROTACs. Unlike palbociclib, which is a reversible ATP-competitive inhibitor that transiently blocks kinase activity [1], BSJ-02-162 catalytically eliminates CDK4 and CDK6 proteins via the ubiquitin-proteasome system, leading to sustained target suppression and potential advantages in overcoming resistance mechanisms driven by kinase overexpression or non-enzymatic scaffolding functions [2]. Moreover, while other palbociclib-based PROTACs (e.g., BSJ-03-204) have been developed, BSJ-02-162 distinguishes itself through a unique dual-target profile that includes both CDK4/6 and IKZF1/3 degradation [3]. Critically, the linker chemistry and resulting ternary complex geometry of BSJ-02-162 confer a distinct pattern of preferential CDK6 degradation over CDK4—a selectivity bias not uniformly shared by other degraders [4]. These compound-specific characteristics mean that experimental outcomes—particularly those evaluating CDK6-dominant biology or IKZF1/3-dependent transcriptional programs—cannot be reliably extrapolated from studies using inhibitors or alternative degraders.

BSJ-02-162 Quantitative Differentiation: Comparative Evidence Against Inhibitors and Alternative Degraders


Dual-Target Degradation Produces 3- to 5-Fold Lower IC50 Compared to Single-Target Agents in Mantle Cell Lymphoma Models

BSJ-02-162 degrades both CDK4/6 and the transcription factors IKZF1/3, a dual-target profile that generates synergistic anti-proliferative activity not achievable with single-target degraders or CDK4/6 inhibitors [1]. In mantle cell lymphoma models, this dual degradation mechanism resulted in IC50 values 3- to 5-fold lower than those observed for single-target degraders or CDK4/6 inhibitors [1].

Mantle cell lymphoma PROTAC synergy IKZF1/3 degradation

BSJ-02-162 Induces Complete CDK6 Degradation at 250 nM Whereas Palbociclib Causes No Protein Level Reduction

A direct head-to-head comparison in 1222 cell lines demonstrated that BSJ-02-162 induces substantial, concentration-dependent degradation of both CDK4 and CDK6 proteins, while the parent inhibitor palbociclib at equivalent concentrations (0.1 and 0.2 µM) produces no measurable reduction in CDK4 or CDK6 protein levels [1]. At 250 nM, BSJ-02-162 treatment for 48 hours resulted in near-complete elimination of CDK6 protein as assessed by Western blotting [1].

CDK6 degradation PROTAC vs inhibitor Western blot quantification

BSJ-02-162 Exhibits Preferential CDK6 Degradation Over CDK4 Unlike BSJ-03-204 Which Shows Balanced Dual Degradation

Among palbociclib-based PROTACs, BSJ-02-162 demonstrates preferential degradation of CDK6 over CDK4 [1]. In contrast, the related degrader BSJ-03-204 (which differs in linker composition) exhibits more balanced dual degradation with IC50 values of 26.9 nM for CDK4/cyclin D1 and 10.4 nM for CDK6/cyclin D1 . BSJ-02-162's CDK6-biased degradation profile is a consequence of its specific linker chemistry and the resulting ternary complex geometry [1].

CDK4 vs CDK6 selectivity PROTAC linker comparison degradation bias

BSJ-02-162 Sensitivity Varies by Tumor Subtype: ER+ CAMA-1 Cells Show Highest Sensitivity While TNBC Models Display Robust Resistance

When screened across a panel of cancer cell lines, BSJ-02-162 exhibited highly variable anti-proliferative effects that correlated with each model's specific reliance on CDK4 for cell cycle progression [1]. The ER+ breast cancer cell line CAMA-1, which is extremely susceptible to CDK4 depletion, emerged as the most sensitive model and experienced durable growth arrest following BSJ-02-162 treatment [1]. In stark contrast, triple-negative breast cancer (TNBC) models displayed robust resistance to BSJ-02-162, attributed to their CDK4/6 kinase-independent cell cycle machinery driven by RB loss and/or CCNE1 amplification [1].

ER+ breast cancer triple-negative breast cancer CDK4 dependency

Recommended Research and Industrial Applications for BSJ-02-162 Based on Evidence


Mantle Cell Lymphoma Preclinical Studies Requiring Synergistic CDK4/6 and IKZF1/3 Targeting

BSJ-02-162 is the compound of choice for preclinical mantle cell lymphoma research, where its dual CDK4/6 and IKZF1/3 degradation activity produces 3- to 5-fold lower IC50 values compared to single-target degraders or CDK4/6 inhibitors [1]. This synergistic anti-proliferative effect cannot be replicated by palbociclib, other CDK4/6 inhibitors, or PROTACs lacking IKZF1/3 activity.

CDK6-Dominant Biology Studies Requiring Preferential CDK6 Depletion Over CDK4

For experiments focused on CDK6-dependent phenotypes or differential CDK4 vs CDK6 biology, BSJ-02-162 is the appropriate degrader selection due to its preferential CDK6 degradation profile [1]. Alternative PROTACs such as BSJ-03-204 exhibit more balanced dual degradation , making BSJ-02-162 uniquely suited for dissecting CDK6-specific functions in cell cycle regulation and tumor maintenance.

ER+ Breast Cancer Cell Line Studies, Particularly in CAMA-1 Models

BSJ-02-162 demonstrates maximal efficacy in ER+ breast cancer cell lines, with CAMA-1 identified as the most sensitive model across a broad cancer cell line panel [1]. Researchers investigating CDK4 dependency in hormone receptor-positive breast cancer should prioritize BSJ-02-162, as this model system shows durable growth arrest following treatment. Conversely, BSJ-02-162 is not recommended for TNBC or RB-deficient models where intrinsic resistance is well-documented [1].

Mechanistic Studies Differentiating Protein Degradation from Kinase Inhibition

BSJ-02-162 enables researchers to distinguish between the biological consequences of CDK4/6 protein elimination versus catalytic inhibition. At 250 nM, BSJ-02-162 achieves near-complete degradation of CDK6 protein, while equivalent concentrations of palbociclib produce no measurable change in target protein levels [1]. This makes BSJ-02-162 an essential tool for loss-of-function studies examining non-enzymatic scaffolding roles of CDK4/6 or investigating resistance mechanisms that emerge under sustained target suppression.

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